molecular formula C15H19NO3 B1520516 1-Boc-3-Hydroxymethyl-5-methylindole CAS No. 914349-03-4

1-Boc-3-Hydroxymethyl-5-methylindole

Cat. No. B1520516
M. Wt: 261.32 g/mol
InChI Key: NFRWGWHICKSQAZ-UHFFFAOYSA-N
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Description

1-Boc-3-Hydroxymethyl-5-methylindole is a compound that belongs to the class of heterocyclic organic compounds. It is a significant heterocyclic system in natural products and drugs . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

The synthesis of 1-Boc-3-Hydroxymethyl-5-methylindole involves a one-pot, three-component protocol based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The molecular formula of 1-Boc-3-Hydroxymethyl-5-methylindole is C15H19NO3 . Its average mass is 277.316 Da and its monoisotopic mass is 277.131409 Da .

Scientific Research Applications

Synthetic Applications

Intramolecular Cycloaddition for 5-Hydroxyindoles :A study by Laporte et al. (2013) demonstrates a synthetic approach to 5-hydroxyindoles through intramolecular alkynol-furan Diels-Alder cycloaddition, showcasing the utility of indole derivatives in synthesizing biologically and synthetically significant compounds. This method offers a convenient route to 3,4-disubstituted 5-hydroxyindoles, highlighting the versatility of indole chemistry in organic synthesis (Laporte, Hong, Xu, & Wipf, 2013).

Analytical Applications

Colorimetric Assay for Lipid Peroxidation :Gérard-Monnier et al. (1998) developed a colorimetric assay using 1-methyl-2-phenylindole to measure malondialdehyde and 4-hydroxyalkenals, products of lipid peroxidation. This research illustrates the analytical utility of indole derivatives in detecting and quantifying biomolecular processes, suggesting potential for developing novel assays based on similar compounds (Gérard-Monnier et al., 1998).

Pharmacological Evaluation

Conformationally Restricted Glutamic Acid Analogues :The work by Bunch et al. (2003) on the design, synthesis, and evaluation of 2-azanorbornane-3-exo,5-endo-dicarboxylic acid as a conformationally restricted glutamic acid analogue demonstrates the relevance of indole chemistry in medicinal chemistry for creating novel ligands with potential therapeutic applications (Bunch, Liljefors, Greenwood, Frydenvang, Bräuner-Osborne, Krogsgaard-Larsen, & Madsen, 2003).

Material Science

Stability and Reactivity of Aryloxyl Radicals :Research by Watanabe et al. (2000) on the stability and reactivity of aryloxyl radicals derived from antioxidants like BO-653, compared to those derived from indole-based compounds, underscores the role of indole derivatives in understanding antioxidant mechanisms and designing new materials with enhanced stability and reactivity (Watanabe et al., 2000).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-5-methylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-10-5-6-13-12(7-10)11(9-17)8-16(13)14(18)19-15(2,3)4/h5-8,17H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRWGWHICKSQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2CO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654316
Record name tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-Hydroxymethyl-5-methylindole

CAS RN

914349-03-4
Record name tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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